Methionyl-Lysine - 45214-88-8

Methionyl-Lysine

Catalog Number: EVT-338970
CAS Number: 45214-88-8
Molecular Formula: C11H23N3O3S
Molecular Weight: 277.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Met-Lys is a dipeptide formed from L-methionine and L-lysine residues. It has a role as a metabolite.
Overview

Methionyl-Lysine is a dipeptide composed of the amino acids methionine and lysine. It plays a significant role in various biological processes, particularly in protein synthesis and metabolic pathways. Methionyl-Lysine is classified under peptides, specifically as a non-essential amino acid derivative, and is synthesized in the body from its constituent amino acids.

Source

Methionyl-Lysine can be derived from dietary sources rich in protein, such as meat, fish, eggs, and dairy products. Additionally, it can be synthesized in vitro through chemical methods or enzymatic processes that link methionine and lysine.

Classification
  • Type: Dipeptide
  • Constituents: Methionine (an essential amino acid) and Lysine (an essential amino acid)
  • Biological Role: Involved in protein synthesis, methylation reactions, and as a precursor for other important biomolecules.
Synthesis Analysis

Methods

The synthesis of Methionyl-Lysine can be achieved through various methods:

  1. Chemical Synthesis: This involves the use of protecting groups to prevent unwanted reactions during peptide bond formation. Common reagents include:
    • Dicyclohexylcarbodiimide (DCC)
    • Hydroxybenzotriazole (HOBt)
  2. Enzymatic Synthesis: Enzymes such as proteases can facilitate the coupling of methionine and lysine under mild conditions, which is advantageous for preserving the integrity of sensitive side chains.
  3. Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, enabling efficient purification and yield optimization.

Technical Details

The synthesis typically involves:

  • Activation of carboxylic acid groups.
  • Coupling reactions under controlled pH and temperature.
  • Purification through techniques like high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

Methionyl-Lysine has a molecular formula of C₁₄H₁₈N₄O₂S. The structure consists of a methionine moiety linked to a lysine moiety via a peptide bond.

Chemical Reactions Analysis

Reactions

Methionyl-Lysine participates in various biochemical reactions:

  1. Peptide Bond Formation: Reacts with other amino acids to form longer peptides or proteins.
  2. Methylation Reactions: Acts as a methyl donor in transmethylation processes due to the presence of the sulfur atom in methionine.

Technical Details

The reactivity of Methionyl-Lysine can be influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors during synthesis or metabolism.

Mechanism of Action

Process

Methionyl-Lysine functions primarily through its role in protein synthesis and cellular metabolism:

  1. Protein Synthesis: It is incorporated into proteins during translation, contributing to the structural integrity and function of proteins.
  2. Methylation Pathways: Serves as a precursor for S-adenosylmethionine, which is crucial for methylation reactions affecting gene expression and protein function.

Data

Studies indicate that supplementation with Methionyl-Lysine can enhance protein synthesis rates in muscle tissues, particularly under conditions of stress or injury.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; insoluble in organic solvents
  • Melting Point: Typically ranges around 200°C depending on purity.

Chemical Properties

  • Stability: Stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Can undergo hydrolysis to release its constituent amino acids under certain conditions.
Applications

Scientific Uses

Methionyl-Lysine has several applications in scientific research and industry:

  1. Nutritional Supplements: Used to enhance amino acid profiles in dietary formulations.
  2. Animal Feed: Supplemented in livestock diets to improve growth rates and feed efficiency.
  3. Pharmaceuticals: Investigated for its potential role in therapeutic applications related to muscle repair and metabolic disorders.
Biosynthesis and Metabolic Pathways of Methionyl-Lysine

Enzymatic Synthesis Mechanisms in Eukaryotic and Prokaryotic Systems

The dipeptide methionyl-lysine (Met-Lys) is synthesized via distinct enzymatic pathways across biological systems. In eukaryotes, ribosomal peptide synthesis occurs on the ribosome, where methionine (typically the initiator amino acid) forms a peptide bond with lysine via peptidyl transferase activity. This process requires aminoacyl-tRNA synthetases: methionyl-tRNA synthetase (MetRS) activates methionine using ATP to form methionyl-adenylate, which is then transferred to tRNAMet. Similarly, lysyl-tRNA synthetase (LysRS) charges tRNALys. The ribosome catalyzes nucleophilic attack by the α-amino group of lysine on the carbonyl carbon of methionine, forming the peptide bond [7] [10].

In prokaryotes, methionyl-lysine can also be generated through non-ribosomal peptide synthesis (NRPS) under specific conditions. NRPS pathways utilize multi-domain enzyme complexes (e.g., condensation, adenylation, and thiolation domains) that activate amino acids without tRNA involvement. Methionine and lysine are activated as aminoacyl-adenylates by dedicated adenylation domains, with selectivity governed by conserved amino acid-binding pockets. The condensation domain then catalyzes peptide bond formation, often incorporating non-proteinogenic amino acids or D-isomers [7].

Table 1: Enzymatic Pathways for Methionyl-Lysine Synthesis

SystemKey EnzymesActivation MechanismEnergy Source
EukaryotesMetRS, LysRS, Peptidyl transferaseAminoacylation of tRNAATP, GTP
Prokaryotes (NRPS)Adenylation domain, Condensation domainAminoacyl-adenylateATP
UniversalTranspeptidases (e.g., sortases)Acyl-enzyme intermediateNone (energy from peptide bond cleavage)

Role of Transpeptidation and Non-Ribosomal Peptide Synthesis

Transpeptidation reactions are pivotal for methionyl-lysine formation in post-translational modifications. Bacterial sortases exemplify this mechanism: these cysteine transpeptidases cleave peptide bonds between threonine and glycine in LPXTG motif proteins, forming an acyl-enzyme intermediate. Nucleophilic attack by the ε-amino group of lysine (from lipid II or host proteins) then generates new peptide bonds, including methionyl-lysine linkages in cell wall assembly [7]. This ε-amino-specific linkage is crucial for virulence in pathogens like Staphylococcus aureus.

In fungal and bacterial NRPS systems, methionyl-lysine synthesis exhibits substrate promiscuity. For instance, the adenylation domain of Bacillus NRPS complexes recognizes methionine’s hydrophobic side chain and lysine’s aliphatic ε-amine, enabling dipeptide assembly independent of mRNA. Structural studies reveal that conserved residues (e.g., Asp235 in adenylation domains) coordinate lysine’s terminal amine via salt bridges, while hydrophobic pockets accommodate methionine’s thioether moiety [7].

Cross-Species Variability in Dipeptide Formation Pathways

Significant interspecies differences exist in methionyl-lysine biosynthesis:

  • Plants and Fungi: Utilize both ribosomal synthesis and NRPS-like enzymes. The Arabidopsis proteome reveals abundant Met-Lys motifs in stress-response proteins, synthesized ribosomally. In contrast, fungal NRPS pathways (e.g., Aspergillus spp.) generate secondary metabolites containing Met-Lys [9] [10].
  • Bacteria: Escherichia coli primarily employs ribosomal synthesis but uses transpeptidation for cell wall remodeling. Gram-positive bacteria (e.g., Streptomyces) leverage NRPS clusters for antibiotic Met-Lys-containing peptides [7].
  • Animals: Rely on canonical ribosomal synthesis. However, transpeptidation via human tissue transglutaminases can link methionine-donor peptides to lysine-acceptors in extracellular matrix proteins [6].

Table 2: Cross-Species Variability in Methionyl-Lysine Biosynthesis

Organism GroupPrimary Synthesis MechanismBiological RoleUnique Feature
PlantsRibosomal + NRPS-likeStress-response proteinsHigh abundance in seed storage proteins
FungiNRPS-dominatedSecondary metabolitesIncorporation of D-lysine isomers
Bacteria (Gram-positive)Transpeptidation + NRPSCell wall assembly, antibioticsSortase-mediated ε-linkage
AnimalsRibosomal + transglutaminaseExtracellular matrixCa2+-dependent transpeptidation

Regulatory Interactions Between Methionine and Lysine Biosynthesis

Methionine and lysine biosynthesis are co-regulated through feedback inhibition and substrate competition:

  • Aspartate Kinase (AK) initiates both pathways in prokaryotes and plants. In E. coli, AK isozymes are differentially inhibited: AK-III by lysine (Ki = 0.1 mM) and AK-I by threonine. This ensures balanced carbon flux into methionine vs. lysine branches [7] [10].
  • Lysine-mediated repression of methionine synthesis occurs via S-adenosylmethionine synthase (SAMS). Elevated lysine downregulates SAMS expression, reducing S-adenosylmethionine (SAM) production. Since SAM is a corepressor for methionine synthesis genes (e.g., metE), its depletion derepresses methionine biosynthesis [1].
  • Diaminopimelate Pathway: Shared intermediates like aspartate-semialdehyde are channeled toward lysine via dihydrodipicolinate synthase (DHDPS), which is feedback-inhibited by lysine (Ki = 10 µM). Methionine synthesis enzymes (e.g., cystathionine γ-synthase) compete for phosphohomoserine [7] [10].

Table 3: Regulatory Interactions in Methionine/Lysine Biosynthesis

RegulatorTarget Enzyme/PathwayEffectOrganism
LysineAspartate kinase (AK-III)Allosteric inhibitionE. coli, plants
S-adenosylmethionine (SAM)Methionine synthase (metE)Transcriptional repressionEukaryotes
SAMS-adenosylmethionine synthase (SAMS)Feedback inhibitionAll domains
ThreonineAspartate kinase (AK-I)Allosteric inhibitionE. coli
LysineDihydrodipicolinate synthase (DHDPS)Competitive inhibitionBacteria, plants

In plants, transgenic overexpression of feedback-insensitive dihydrodipicolinate synthase increases lysine accumulation, which subsequently enhances methionine content by 40% via SAMS downregulation [1]. Conversely, methionine supplementation in chickens reduces jejunal lysine uptake by 30% by downregulating the y+m transport system, illustrating post-translational cross-regulation [6].

Properties

CAS Number

45214-88-8

Product Name

Methionyl-Lysine

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid

Molecular Formula

C11H23N3O3S

Molecular Weight

277.39 g/mol

InChI

InChI=1S/C11H23N3O3S/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1

InChI Key

IMTUWVJPCQPJEE-IUCAKERBSA-N

SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)O)N

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N

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